molecular formula C13H17N3O3 B4239660 N-(4-acetamidophenyl)-N'-propan-2-yloxamide

N-(4-acetamidophenyl)-N'-propan-2-yloxamide

Cat. No.: B4239660
M. Wt: 263.29 g/mol
InChI Key: IGJFQNDQKJMVRA-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-N’-propan-2-yloxamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes an acetamidophenyl group and a propan-2-yloxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-N’-propan-2-yloxamide typically involves the reaction of 4-acetamidophenol with propan-2-yloxamide under specific conditions. One common method involves the use of a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction. The reaction is carried out in the presence of hydrogen gas at ambient temperature and pressure . This method ensures high selectivity and yield, making it suitable for both laboratory and industrial production.

Industrial Production Methods

In industrial settings, the production of N-(4-acetamidophenyl)-N’-propan-2-yloxamide can be achieved through continuous flow processes. These processes involve passing a solution of 4-acetamidophenol and propan-2-yloxamide through a column packed with a catalyst, such as Pd/C, while simultaneously introducing hydrogen gas . This method allows for efficient and scalable production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-N’-propan-2-yloxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the acetamidophenyl and propan-2-yloxamide groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation and pain . By inhibiting these enzymes, the compound can exert anti-inflammatory and analgesic effects. Additionally, it may interact with other molecular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenol (Paracetamol): Known for its analgesic and antipyretic properties.

    N-(4-acetamidophenyl)-Indomethacin amide: A derivative with anti-inflammatory properties.

    Phenacetin: An analgesic and antipyretic compound similar to paracetamol.

Uniqueness

N-(4-acetamidophenyl)-N’-propan-2-yloxamide is unique due to its specific structure, which combines the properties of acetamidophenyl and propan-2-yloxamide groups

Properties

IUPAC Name

N-(4-acetamidophenyl)-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-8(2)14-12(18)13(19)16-11-6-4-10(5-7-11)15-9(3)17/h4-8H,1-3H3,(H,14,18)(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJFQNDQKJMVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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